2,6-Nonadienal, specifically the (E,E) isomer, is an organic compound with the molecular formula and a molecular weight of approximately 138.2069 g/mol. This compound is classified as a doubly unsaturated aldehyde, characterized by the presence of two double bonds and an aldehyde functional group. Its structure includes an α,β-unsaturated aldehyde with an isolated alkene group, making it notable for its distinctive chemical properties and biological activities. The compound is often associated with the aroma of cucumbers and is referred to as cucumber aldehyde or violet leaf aldehyde due to its natural occurrence in these sources .
,6-Nonadienal, (E,E)-, also known as trans,trans-2,6-nonadienal, is an organic compound with the formula C9H14O. It is a member of the class of compounds known as aldehydes, which contain a carbonyl group (C=O) bonded to a hydrogen atom.
The synthesis of 2,6-Nonadienal, (E,E)- has been described in scientific literature using various methods, including:
Once synthesized, 2,6-Nonadienal, (E,E)- can be characterized using various spectroscopic techniques, such as:
,6-Nonadienal, (E,E)- has been shown to exhibit various biological activities, including:
Due to its various biological activities, 2,6-Nonadienal, (E,E)- has potential applications in various fields, including:
These reactions highlight its versatility as a building block in organic synthesis.
2,6-Nonadienal exhibits several biological activities that contribute to its significance in food chemistry and flavor science. It is recognized for its role as a flavor compound in various foods, particularly in cucumbers and melons. Studies have shown that it can influence sensory perceptions and has potential antioxidant properties . Additionally, isotopic labeling studies suggest that 2,6-nonadienal is biosynthesized from α-linolenic acid through enzymatic reactions involving hydroperoxide lyases .
The synthesis of 2,6-nonadienal can be achieved through various methods:
2,6-Nonadienal finds applications across several fields:
Interaction studies involving 2,6-nonadienal often focus on its sensory properties and biological interactions. Research indicates that it interacts with olfactory receptors, contributing to the perception of freshness associated with cucumber aromas. Additionally, studies have explored its potential effects on health through antioxidant mechanisms .
Several compounds share structural similarities with 2,6-nonadienal. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Nonenal | A saturated aldehyde known for its fatty odor. | |
(E,E)-2,4-Nonadienal | Features different double bond positions; used in flavoring. | |
(Z,Z)-2,6-Nonadienal | Isomeric form contributing to different sensory profiles. | |
(E)-2-Hexenal | Shorter chain; green, fruity aroma; used in flavoring. | |
Nonanal | Saturated aldehyde; known for its waxy scent found in various fruits. |
2,6-Nonadienal, (E,E)- is an organic compound with the molecular formula C₉H₁₄O, classified as a polyunsaturated fatty aldehyde containing two conjugated double bonds [2] [10]. The compound features a nine-carbon chain with aldehyde functionality at the terminal position and two double bonds located at positions 2 and 6 [10] [11]. The stereochemical designation (E,E)- indicates that both double bonds exhibit trans configuration, distinguishing it from other stereoisomers such as the (E,Z)- form [10] [11].
The International Union of Pure and Applied Chemistry name for this compound is (2E,6E)-nona-2,6-dienal, reflecting the specific geometric configuration of the double bonds [2] [10]. The Chemical Abstracts Service registry number is 17587-33-6, which uniquely identifies this particular stereoisomer [10] [13]. The compound belongs to the medium-chain aldehyde family, characterized by carbon chain lengths between six and twelve atoms [33].
The molecular structure consists of an α,β-unsaturated aldehyde system with an isolated alkene group, creating a conjugated system that influences the compound's chemical and physical properties [4]. The trans,trans configuration results in a more extended molecular conformation compared to its cis counterparts, affecting its interaction with biological systems and analytical instruments [11] [13].
The molecular formula of 2,6-Nonadienal, (E,E)- is C₉H₁₄O, with a molecular weight of 138.21 grams per mole [2] [13]. The exact molecular mass, as determined by high-resolution mass spectrometry, is 138.104465 grams per mole [6]. The monoisotopic mass is 138.104465, reflecting the mass of the most abundant isotopic composition [11].
At room temperature (20°C), 2,6-Nonadienal, (E,E)- exists as a liquid [9] [13]. The compound appears as an almost colorless or very pale yellowish oil with characteristic organoleptic properties [13]. Commercial preparations typically exhibit purity levels exceeding 95.0% as determined by gas chromatography analysis [9] [27]. The liquid form facilitates handling and incorporation into various analytical procedures and applications.
The solubility profile of 2,6-Nonadienal, (E,E)- reflects its lipophilic nature. The compound is practically insoluble in water, consistent with its hydrocarbon backbone and limited polar functionality [13]. However, it demonstrates good solubility in alcohol and other organic solvents, including propylene glycol and oils [13]. The calculated logarithm of the partition coefficient (LogP) is 2.60, indicating moderate lipophilicity [13]. This solubility pattern influences its analytical behavior and potential applications in organic synthesis and flavor chemistry.
While comprehensive Nuclear Magnetic Resonance spectroscopic data for 2,6-Nonadienal, (E,E)- remains limited in the available literature, the compound's structure suggests characteristic resonances consistent with α,β-unsaturated aldehyde systems. The aldehyde proton would be expected to appear in the downfield region, while the vinyl protons associated with the conjugated double bond system would exhibit characteristic coupling patterns reflecting the trans geometry.
Mass spectrometric analysis of 2,6-Nonadienal, (E,E)- reveals a characteristic fragmentation pattern under electron ionization conditions [3]. The base peak occurs at mass-to-charge ratio 41, representing 100% relative intensity [3]. Significant fragment ions appear at mass-to-charge ratios 70 (47.37% relative intensity), 69 (33.19% relative intensity), 39 (30.98% relative intensity), and 67 (14.05% relative intensity) [3]. These fragmentation patterns provide structural information and serve as identification criteria for gas chromatography-mass spectrometry applications.
Infrared spectroscopic analysis of 2,6-Nonadienal, (E,E)- would be expected to show characteristic absorption bands associated with the aldehyde carbonyl group and the conjugated double bond system. While specific infrared data for this stereoisomer is limited in the current literature, the compound structure suggests typical aldehyde and alkene stretching frequencies would be observed.
Ultraviolet-visible spectroscopic studies have been conducted on protein conjugates of nonadienal compounds, providing insight into the chromophoric properties [21]. When conjugated with bovine serum albumin, nonadienal derivatives exhibit maximum absorption wavelengths around 275 nanometers and 273 nanometers [21]. The absorption range typically spans 270-280 nanometers, reflecting the extended conjugation system in the molecule [21]. These spectroscopic properties are relevant for analytical detection and quantification methods.
Gas chromatographic analysis of 2,6-Nonadienal, (E,E)- can be performed using various stationary phases, including DB-5, HP-5, and other nonpolar to slightly polar columns [23]. Temperature-programmed conditions are typically employed to achieve optimal separation and peak shape [23]. The compound elutes predictably based on its molecular weight and polarity, with retention times dependent on specific instrumental conditions and column characteristics.
For high-performance liquid chromatography applications, reverse-phase methods using Newcrom R1 columns have been successfully employed [24] [25]. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, though formic acid may be substituted for mass spectrometry-compatible applications [24] [25]. These chromatographic methods are scalable and suitable for both analytical determinations and preparative separations.
Kovats retention indices serve as standardized parameters for characterizing the chromatographic behavior of 2,6-Nonadienal, (E,E)- independent of specific instrumental conditions [29]. While specific retention index values for this stereoisomer vary depending on stationary phase polarity and experimental conditions, the compound's retention behavior follows predictable patterns based on its molecular structure and functional groups [32] [34]. These retention indices are valuable for compound identification and method development in gas chromatographic applications.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₄O | [2] [10] |
Molecular Weight | 138.21 g/mol | [2] [13] |
Physical State | Liquid | [9] [13] |
Density | 0.875 g/mL at 25°C | [13] |
Boiling Point | 57°C at 0.6 mmHg | [13] |
Refractive Index | 1.47 | [6] [13] |
Solubility in Water | Practically insoluble | [13] |
LogP | 2.60 | [13] |
Mass Spectrometry Data | m/z | Relative Intensity (%) | Reference |
---|---|---|---|
Base Peak | 41 | 100.0 | [3] |
Fragment Ion | 70 | 47.37 | [3] |
Fragment Ion | 69 | 33.19 | [3] |
Fragment Ion | 39 | 30.98 | [3] |
Fragment Ion | 67 | 14.05 | [3] |
Irritant